1-(Isopropylamino)-3-phenoxypropan-2-ol
Overview
Description
1-(Isopropylamino)-3-phenoxypropan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cardiac Beta-Receptors Detection : A study by Woodcock, Bobik, Funder, and Johnston (1978) in the "European Journal of Pharmacology" utilized a 125I-labelled derivative of 1-(Isopropylamino)-3-phenoxypropan-2-ol for the selective detection and quantitation of cardiac beta-receptors (Woodcock et al., 1978).
Beta-Adrenoceptor Inhibition : Barrett and Wale (1970), also in the "European Journal of Pharmacology", found that the position of substitution in this compound significantly affects its potency in inhibiting beta-adrenoceptors (Barrett & Wale, 1970).
Uterine Relaxant Activity : Viswanathan and Chaudhari (2006) in "Bioorganic & Medicinal Chemistry" synthesized novel racemic derivatives of this compound that showed potent uterine relaxant activity, useful in delaying labor onset in pregnant rats (Viswanathan & Chaudhari, 2006).
Antiarrhythmic and Cardioselective Beta-Adrenergic Blocking Properties : A study highlighted the antiarrhythmic and cardioselective beta-adrenergic blocking properties of new compounds derived from this chemical, indicating their usefulness in treating hypertension (Kagan & Polyakov, 1977).
Oligomerization Studies : Voskresenskaya et al. (1990) in "Polymer Science U.S.S.R." studied the oligomerization of phenylglycidyl ether at high temperatures, identifying 1-phenoxypropane-2,3-diol as the main fraction, with contributions from this compound (Voskresenskaya et al., 1990).
Synthesis with Heterocyclic Substituents : Mesropyan et al. (2005) demonstrated the synthesis of new 3-Phenoxypropan-2-ols with various heterocyclic substituents, expanding the chemical versatility of this compound (Mesropyan et al., 2005).
Derivative Formation for Chromatographic Analysis : Sherwood, Poole, Sye, and Zlatkis (1981) studied the formation of a 2,4-dichlorobenzeneboronate derivative of this compound for improved chromatographic analysis (Sherwood et al., 1981).
Mechanism of Action
Target of Action
The compound 1-(Isopropylamino)-3-phenoxypropan-2-ol is a β-blocker, similar to Bisoprolol . Its primary targets are the β1-adrenergic receptors , which are mainly found in the heart muscle cells, heart conduction tissue, and juxtaglomerular cells in the kidney . These receptors play a crucial role in the regulation of heart rate, contractility, and cardiac output.
Mode of Action
This compound interacts with its targets by selectively and competitively blocking the β1-adrenergic receptors . This antagonism results in a decrease in cardiac output, which is thought to be the primary mechanism of action in treating conditions like hypertension .
Biochemical Pathways
As a β-blocker, it likely impacts thesympathetic nervous system , which mediates the fight-or-flight response . By blocking the action of endogenous catecholamines (epinephrine and norepinephrine) on β1-adrenergic receptors, it can reduce heart rate and blood pressure .
Pharmacokinetics
Based on its similarity to bisoprolol, it is likely to have good bioavailability and a long half-life, allowing for once-daily dosing . It is also likely to be metabolized in the liver and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in cardiac output. By blocking β1-adrenergic receptors, it decreases the heart’s contractility and rate, leading to a reduction in blood pressure . This makes it potentially useful in the treatment of hypertension and other cardiovascular diseases.
Properties
IUPAC Name |
1-phenoxy-3-(propan-2-ylamino)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(2)13-8-11(14)9-15-12-6-4-3-5-7-12/h3-7,10-11,13-14H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXLHKFGTDDVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874360 | |
Record name | 2-OH-I-PROPYLAMINO PHENYL ETHER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7695-63-8 | |
Record name | H-9/64 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-OH-I-PROPYLAMINO PHENYL ETHER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7695-63-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | H-9/64 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SVX956NTQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structure of 1-(Isopropylamino)-3-phenoxypropan-2-ol?
A1: this compound is an amino alcohol derivative. [] Its crystal structure reveals that the molecules are linked together by N—H⋯O hydrogen bonds. [] Additionally, the molecule exhibits an intramolecular O—H⋯N hydrogen bond. []
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